molecular formula C17H15ClFN3O4S2 B2610093 N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 1021083-18-0

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Número de catálogo: B2610093
Número CAS: 1021083-18-0
Peso molecular: 443.89
Clave InChI: XDUMKXCSFPANFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a sophisticated synthetic compound designed for antimicrobial research and development. Its structure integrates multiple pharmacologically active motifs, including the 1,3,4-oxadiazole ring, a 5-chlorothiophene unit, and a fluorophenyl sulfonyl group, which are known to be pivotal in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, frequently investigated for its diverse biological activities, particularly as antimicrobial and anti-inflammatory agents . The incorporation of a sulfonamide moiety, as seen in the 4-(4-fluorophenyl)sulfonyl group, is a common feature in compounds developed for antibacterial applications, as evidenced by its use in patented antibacterial heterocyclic urea compounds . Similarly, the 5-chlorothiophene fragment is a recurring structural element in biologically active molecules, further supporting the compound's potential in targeting infectious diseases . The primary research value of this compound lies in its potential as a lead structure for studying novel mechanisms of action against bacterial targets. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly how the conjugation of a butanamide linker affects potency and selectivity. It is intended for use in in vitro assays to evaluate its efficacy against a panel of Gram-positive and Gram-negative bacteria, and to explore its potential to disrupt vital bacterial enzymes or cellular processes.

Propiedades

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O4S2/c18-14-8-5-12(27-14)10-16-21-22-17(26-16)20-15(23)2-1-9-28(24,25)13-6-3-11(19)4-7-13/h3-8H,1-2,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUMKXCSFPANFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C15H15ClN4O3SC_{15}H_{15}ClN_{4}O_{3}S, and it has a molecular weight of approximately 356.76 g/mol. The presence of these functional groups suggests multiple pathways for biological activity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₄O₃S
Molecular Weight356.76 g/mol
SMILESClc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-]
CAS Number865288-21-7

Anticoagulant Properties

Research indicates that compounds similar to N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exhibit anticoagulant properties by inhibiting factor Xa, which is crucial in the coagulation cascade. This mechanism can be beneficial in treating thromboembolic disorders such as myocardial infarction and stroke .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial activity. For instance, synthesized compounds similar to this one showed moderate to strong inhibition against various bacterial strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the oxadiazole moiety plays a vital role in enhancing antibacterial potency .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have indicated strong inhibitory effects against urease and acetylcholinesterase, which are important targets in the treatment of infections and neurodegenerative diseases respectively. The IC50 values reported for some derivatives were as low as 0.63 μM, indicating potent activity .

Case Study 1: Anticoagulant Efficacy

A study involving a series of oxadiazole derivatives demonstrated their effectiveness in inhibiting factor Xa in animal models. The results indicated that these compounds could significantly reduce thrombus formation without major side effects, suggesting their potential for clinical applications in anticoagulation therapy.

Case Study 2: Antimicrobial Screening

In another investigation, a library of compounds including the target molecule was screened against several bacterial strains. The results showed that modifications on the thiophene and oxadiazole rings could enhance antimicrobial activity, leading to the identification of lead compounds for further development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Target Compound vs. N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
  • Heterocycle :
    • Target: 1,3,4-Oxadiazole (enhanced metabolic stability due to reduced susceptibility to enzymatic degradation).
    • Compound: 1,3,4-Thiadiazole (sulfur atom increases lipophilicity but may reduce oxidative stability).
  • Substituent 1 :
    • Target: 5-Chlorothiophen-2-yl (planar, sulfur-containing aromatic group).
    • : 4-Chlorophenyl (chlorine on benzene enhances hydrophobicity but lacks sulfur’s polarizability).
  • Substituent 2: Target: 4-Fluorophenylsulfonyl (polar, strong hydrogen-bond acceptor). : 2-Methylphenoxy (ether linkage reduces solubility compared to sulfonyl).

Hypothesized Properties :

  • The target compound likely exhibits higher solubility and protein-binding affinity due to the sulfonyl group, whereas the compound may have better membrane permeability due to its lipophilic phenoxy group .
Target Compound vs. Pharmacopeial Forum Derivatives (m, n, o)
  • Core Structure :
    • Target: Linear butanamide with oxadiazole.
    • Compounds: Branched hexanamide backbones with hydroxy and phenyl groups.
  • Substituents: compounds feature 2,6-dimethylphenoxy, hydroxy, and tetrahydropyrimidin-1(2H)-yl groups, introducing stereochemical complexity (R/S configurations) absent in the target compound.

Hypothesized Properties :

  • The target compound’s simpler structure may improve synthetic accessibility, while derivatives’ stereochemistry could enable selective interactions with chiral biological targets (e.g., proteases) .
Data Table: Structural and Functional Comparison
Compound Name Heterocycle Substituent 1 Substituent 2 Key Hypothesized Properties
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophen-2-ylmethyl 4-Fluorophenylsulfonyl High solubility, strong protein binding
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-Thiadiazole 4-Chlorophenylmethyl 2-Methylphenoxy Moderate solubility, π-π interactions
Pharmacopeial Forum Derivatives (m, n, o) N/A 2,6-Dimethylphenoxy Hydroxy, phenyl groups Stereochemistry-dependent target affinity

Research Findings and Implications

Metabolic Stability : The oxadiazole ring in the target compound likely confers superior metabolic stability compared to thiadiazole-containing analogs, as oxadiazoles resist oxidative cleavage .

Solubility vs. Permeability: The 4-fluorophenylsulfonyl group enhances aqueous solubility but may reduce blood-brain barrier penetration relative to ’s phenoxy group .

Target Selectivity: The sulfonyl group’s hydrogen-bonding capacity may direct the target compound toward kinases or sulfonamide-sensitive enzymes, whereas ’s methylphenoxy group could favor hydrophobic binding pockets .

Q & A

Q. How can toxicity be systematically evaluated in preclinical models?

  • Methodological Answer :
  • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents (dose range: 50–2000 mg/kg) with histopathological analysis .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) and micronucleus assays to rule out mutagenic potential .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.